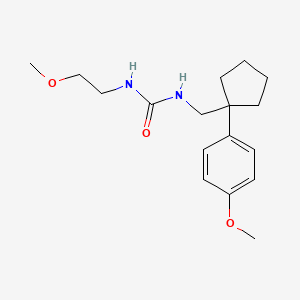
4-(4-氰基-5-(乙氨基)恶唑-2-基)-N,N-二甲苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide” is a chemical substance with the CAS number 941240-14-8 . It is used in scientific research and has a variety of applications, ranging from drug development to catalysis.
Synthesis Analysis
The synthesis of new 5-amino-4-cyanoxazoles, such as the compound , relies on a two-step sequence. This includes the heterocyclization of 2-amido-3,3-dichloroacrylonitriles with aliphatic secondary amines (dimethylamine, morpholine), primary aliphatic amines with active functional groups (2-aminoethanol and glycine ethyl ester), and aniline .Molecular Structure Analysis
The molecular structure of this compound includes a carboxylate group at the C-2 position of 5-amino-4-cyanoxazoles, connected to the heterocycle directly or through an aliphatic linker . This carboxylic group is an attractive motif that can be found in a variety of drug-relevant compounds .Chemical Reactions Analysis
The compound has wide synthetic applicability. Efficient transformations of selected trisubstituted compounds were used to demonstrate their rich synthetic potential. For example, they can serve as precursors to 2-(4-cyano-5-(dimethylamino)oxazol-2-yl)acetamides, oxazole-containing macrocyclic structures, 2-(oxazol-2-yl)acetamides, amino pyrazoles, 3-(4-cyano-5-aminoxazol-2-yl)coumarins, and oxazole amino acids .科学研究应用
合成和生物活性
环氧合酶-2 抑制剂
Hashimoto 等人 (2002) 的一项研究重点研究了 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物的合成,强调引入氟原子以提高 COX-1/COX-2 选择性,从而识别出一种有效的 COX-2 抑制剂 JTE-522,用于治疗类风湿关节炎、骨关节炎和急性疼痛 (Hashimoto 等人,2002).
碳酸酐酶抑制剂
Sapegin 等人 (2018) 的研究描述了 [1,4]恶氮杂卓基初级磺酰胺的合成,展示了它们对人碳酸酐酶的强抑制作用,这对青光眼、癫痫和利尿剂问题等疾病的治疗应用至关重要 (Sapegin 等人,2018).
抗癌活性
Pingaew 等人 (2013) 对 4-(4-(取代)-1H-1,2,3-三唑-1-基)-N-苯乙基苯磺酰胺衍生物进行的研究揭示了对癌细胞系的显着细胞毒活性,为开发新型抗癌剂提供了见解 (Pingaew 等人,2013).
分子对接和合成
烯胺酮合成
Hassan (2014) 探索了含有磺酰胺部分的新型杂环化合物的合成和分子对接研究,旨在抑制环氧合酶 (COX-2)。这项研究强调了磺酰胺衍生物在设计新药效团中的潜力 (Hassan,2014).
新型席夫碱
酶抑制
Alyar 等人 (2019) 合成了衍生自磺胺甲恶唑和磺异恶唑的新型席夫碱,评估了它们的酶抑制活性。发现这些化合物可抑制胆固醇酯酶、酪氨酸酶和 α-淀粉酶活性,表明具有潜在的治疗应用 (Alyar 等人,2019).
未来方向
属性
IUPAC Name |
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-4-16-14-12(9-15)17-13(21-14)10-5-7-11(8-6-10)22(19,20)18(2)3/h5-8,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSQSZYPFAWHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

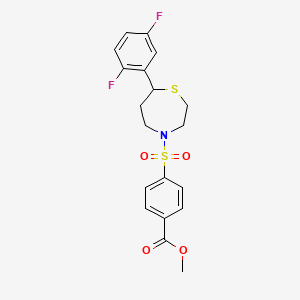

![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)
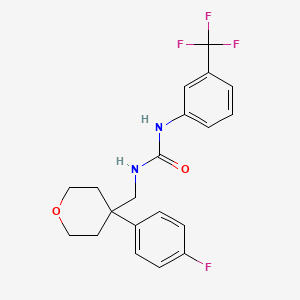
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
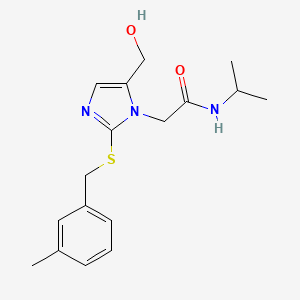

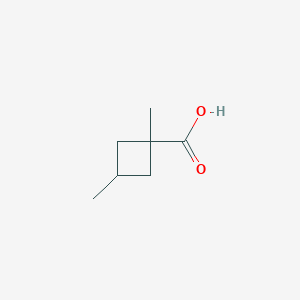
![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)
